molecular formula C15H12N2O2 B2883094 (2-Phenoxy(3-pyridyl))-N-prop-2-ynylformamide CAS No. 1022789-63-4

(2-Phenoxy(3-pyridyl))-N-prop-2-ynylformamide

Cat. No.: B2883094
CAS No.: 1022789-63-4
M. Wt: 252.273
InChI Key: AQHDBQHPEGETAW-UHFFFAOYSA-N
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Description

(2-Phenoxy(3-pyridyl))-N-prop-2-ynylformamide is a complex organic compound that features a phenoxy group attached to a pyridyl ring, with an N-prop-2-ynylformamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Phenoxy(3-pyridyl))-N-prop-2-ynylformamide typically involves the reaction of 2-phenoxypyridine with propargylamine in the presence of a formylating agent. The reaction conditions often include the use of solvents such as toluene or ethyl acetate, and catalysts like iodine (I2) and tert-butyl hydroperoxide (TBHP) to promote the formation of the desired amide bond .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2-Phenoxy(3-pyridyl))-N-prop-2-ynylformamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridyl ring, using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: NaH or KOtBu in aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted pyridyl derivatives.

Scientific Research Applications

(2-Phenoxy(3-pyridyl))-N-prop-2-ynylformamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Used in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of (2-Phenoxy(3-pyridyl))-N-prop-2-ynylformamide involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy and pyridyl groups can facilitate binding to these targets, while the N-prop-2-ynylformamide moiety can participate in various biochemical reactions, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Phenoxy(3-pyridyl))-N-prop-2-ynylformamide is unique due to its combination of a phenoxy group, a pyridyl ring, and an N-prop-2-ynylformamide moiety. This unique structure provides distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-phenoxy-N-prop-2-ynylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O2/c1-2-10-16-14(18)13-9-6-11-17-15(13)19-12-7-4-3-5-8-12/h1,3-9,11H,10H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQHDBQHPEGETAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCNC(=O)C1=C(N=CC=C1)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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